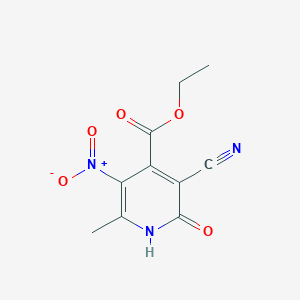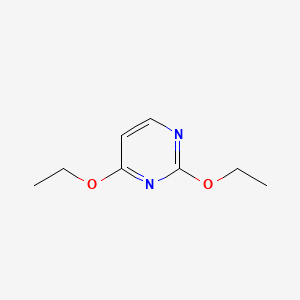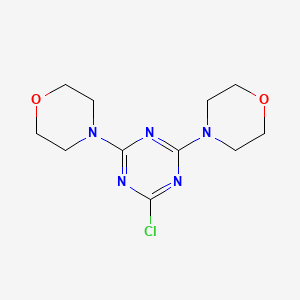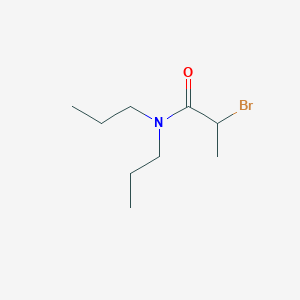![molecular formula C6H4N4O2 B1296196 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 502486-45-5](/img/structure/B1296196.png)
6-Nitro-[1,2,4]triazolo[4,3-a]pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]pyridine-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine molecule contains three nitrogen atoms and experiences varying degrees of resonance stabilization due to its planar ring structure. It exhibits basic properties due to the presence of a free nitrogen lone pair of electrons.Chemical Reactions Analysis
The chemical reactions of [1,2,4]triazolo[4,3-a]pyridine derivatives involve aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]pyridine-1-amine with different amines and triazole-2-thiol .Aplicaciones Científicas De Investigación
Methods of Application
Results: Studies have shown that certain derivatives exhibit significant inhibitory activity against a range of pathogenic microorganisms, with MIC values in the low micromolar range, indicating their potential as therapeutic agents .
Anticancer Activity
Methods of Application
Results: Results have indicated a dose-dependent decrease in cell viability, with certain derivatives showing selectivity towards cancer cells over normal cells, suggesting their use in targeted cancer therapy .
Antiviral Properties
Methods of Application
Results: Some derivatives have shown promising results in inhibiting viral replication, with potential applications in treating diseases like influenza and hepatitis C .
Anticonvulsant Effects
Methods of Application
Results: Derivatives have demonstrated effectiveness in preventing seizures in animal models, with some showing comparable efficacy to standard antiepileptic drugs .
Anti-inflammatory Activity
Methods of Application
Results: Certain derivatives have shown to reduce inflammatory markers and cytokine levels, indicating their potential as anti-inflammatory agents .
Analgesic Effects
Methods of Application
Results: Studies have reported that some derivatives exhibit significant analgesic effects, reducing pain response in animal models without noticeable side effects .
Antioxidant Activity
Methods of Application
Results: Derivatives of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine have shown effective radical scavenging activity, indicating their potential as antioxidants .
Antidepressant Effects
Methods of Application
Results: Some derivatives have demonstrated significant reductions in immobility time in these tests, suggesting antidepressant activity .
Enzyme Inhibition
Methods of Application
Results: Certain 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine derivatives have been found to inhibit the activity of targeted enzymes, which could be beneficial in treating conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers .
Antitubercular Agents
Methods of Application
Results: Some derivatives have shown promising activity against tuberculosis bacteria, which could lead to the development of new treatments for this disease .
Agrochemical Applications
Methods of Application
Results: Studies have indicated that triazole derivatives can effectively control fungal diseases in plants and can be used to improve crop yields .
Material Science Applications
Methods of Application
Results: The incorporation of triazole derivatives has resulted in materials with improved performance characteristics, which can be used in various industrial applications .
Organocatalysis
Methods of Application
Results: The use of triazole derivatives has led to increased reaction rates and improved product yields, showcasing their utility in synthetic organic chemistry .
Sedative-Hypnotic Agents
Methods of Application
Results: Derivatives have been found to decrease sleep latency and increase sleep duration in tested animal models, indicating their potential as sedative-hypnotic agents .
Antihypertensive Agents
Methods of Application
Results: Some derivatives have shown to effectively lower blood pressure in hypertensive models, suggesting their application in managing hypertension .
Antidiabetic Activity
Methods of Application
Results: Certain derivatives have demonstrated the ability to reduce blood glucose levels and improve insulin sensitivity, indicating their potential use in diabetes management .
Antianxiety Effects
Methods of Application
Results: Studies have shown that some derivatives can reduce anxiety-related behaviors in animal models, supporting their potential use as antianxiety medications .
Energetic Materials
Methods of Application
Results: Derivatives have shown good thermal stabilities and detonation properties, highlighting their application potential as energetic materials .
Propiedades
IUPAC Name |
6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-8-7-4-9(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWJREFDGWBRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295595 | |
| Record name | 6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
502486-45-5 | |
| Record name | 6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)










